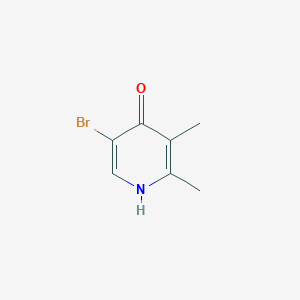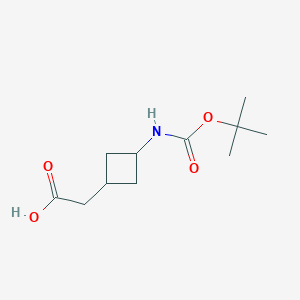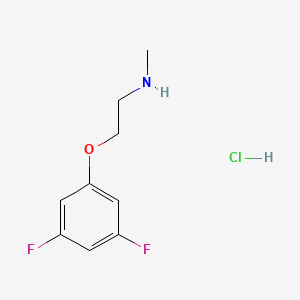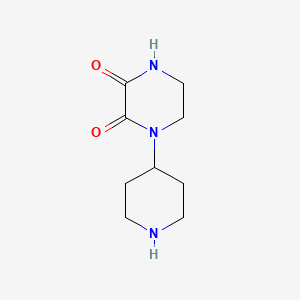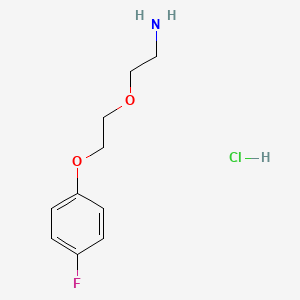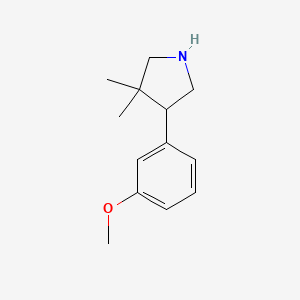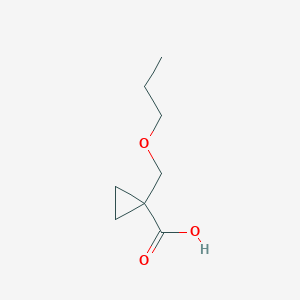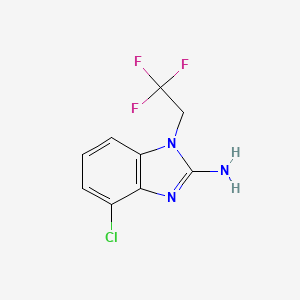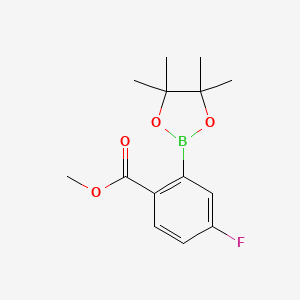
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Übersicht
Beschreibung
“Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an intermediate in various organic synthesis processes. It’s particularly useful in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds . The presence of the dioxaborolane group makes it a valuable player in cross-coupling reactions to synthesize complex organic molecules.
Drug Development
In the realm of drug development, this ester is utilized for its boric acid moiety. Boric acid compounds are often employed as enzyme inhibitors or ligands in drug design, especially in the development of anticancer drugs . For instance, they can induce apoptosis in cancer cells, offering a pathway for potential treatments.
Crystallography and Structural Analysis
The compound’s crystal structure has been studied using X-ray diffraction, providing insights into its molecular conformation. This information is crucial for understanding its reactivity and stability, which are essential parameters in materials science and pharmaceutical research .
Density Functional Theory (DFT) Studies
DFT calculations are performed to predict the electronic structure and properties of this compound. These studies help in understanding the molecular electrostatic potential and frontier molecular orbitals, which are significant for predicting reactivity and interaction with other molecules .
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer treatment process that relies on the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate could potentially be used as a precursor for developing agents suitable for BNCT .
Fluorescent Probes
Boric acid compounds, including this methyl ester, can be used to create fluorescent probes. These probes can identify various substances such as hydrogen peroxide, saccharides, and ions, which have applications in biological imaging and diagnostics .
Antimicrobial Agents
Research suggests that boric acid derivatives can act as antimicrobial agents. They can be designed to target specific microbial infections, providing a pathway for new antibiotic drugs .
Polymer Chemistry
In polymer chemistry, the compound can be used to modify polymers or create new polymer structures with specific characteristics. Its role in feedback control drug transport polymers is particularly noteworthy, as it can lead to advancements in targeted drug delivery systems .
Wirkmechanismus
Target of Action
This compound is a boronic ester, and boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
As a boronic ester, it can participate in borylation reactions with arenes .
Biochemical Pathways
Boronic esters are known to be involved in various organic synthesis reactions, including the formation of carbon-carbon bonds .
Result of Action
Boronic esters, in general, are known to be involved in various organic synthesis reactions .
Action Environment
The action of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by factors such as temperature and pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVLLXHYRJPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
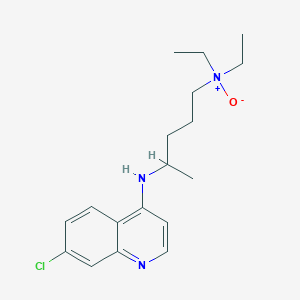

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)
